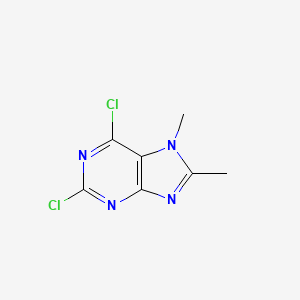

2,6-dichloro-7,8-dimethyl-7H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-7,8-dimethyl-7H-purine is a chemical compound with the molecular formula C₇H₆Cl₂N₄ It is a derivative of purine, a heterocyclic aromatic organic compound This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions and two methyl groups at the 7th and 8th positions on the purine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-7,8-dimethyl-7H-purine typically involves the chlorination of 7,8-dimethylpurine. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-7,8-dimethyl-7H-purine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2nd and 6th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form 2,6-diamino-7,8-dimethyl-7H-purine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Formation of 2,6-diamino-7,8-dimethyl-7H-purine or other substituted derivatives.

Oxidation: Formation of 2,6-dichloro-7,8-dimethylpurine-3-carboxylic acid or 2,6-dichloro-7,8-dimethylpurine-3-aldehyde.

Reduction: Formation of 2,6-diamino-7,8-dimethyl-7H-purine.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,6-Dichloro-7,8-dimethyl-7H-purine has the molecular formula C7H6Cl2N4 and is characterized by two chlorine atoms at the 2nd and 6th positions and two methyl groups at the 7th and 8th positions on the purine ring. Its structure is essential for its reactivity and biological activity.

Chemistry

- Synthesis of Purine Derivatives : This compound serves as a building block in the synthesis of more complex purine derivatives. It has been utilized in various synthetic methodologies to create novel compounds with enhanced properties .

- Reaction Mechanisms : Researchers study this compound to understand reaction mechanisms involving purines, which can lead to the development of new synthetic pathways .

Biology

- Enzyme Inhibition : this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes related to cancer and other diseases .

- Biochemical Assays : The compound is used as a ligand in various biochemical assays to study interactions with proteins and other biomolecules.

Medicine

- Antiviral and Anticancer Properties : This purine derivative is explored for potential therapeutic applications, particularly in antiviral and anticancer treatments. Studies have indicated that modifications of this compound can lead to enhanced biological activity against specific targets .

- Pharmaceutical Development : It acts as an intermediate in the synthesis of pharmaceuticals, contributing to the development of drugs targeting various diseases .

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and agrochemicals, highlighting its industrial relevance beyond academic research .

Table 1: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Reaction with thiazol-2-ylmethanamine | Triethylamine; 1,4-dioxane; 75°C | 58% |

| Arylation with aromatic nucleophiles | Hexafluoroisopropanol; Tf2NH; 60°C | Varies (39%-98%) |

| Formation of N-substituted derivatives | DMF; Room temperature | Varies (35%-79%) |

| Study Focus | Target | IC50 (μM) | Observations |

|---|---|---|---|

| Enzyme Inhibition | A2A Adenosine Receptor | >10 | Residual activity of 41%-71% |

| Anticancer Activity | Various cancer cell lines | Varies | Promising results with modified derivatives |

Case Studies

-

Enzyme Inhibition Study :

A recent study evaluated the inhibitory effects of this compound on the A2A adenosine receptor. The compound was found to exhibit significant residual activity, suggesting potential as a therapeutic agent in cancer treatment. The study involved synthesizing various analogs to enhance potency and selectivity . -

Synthesis of Novel Anticancer Agents :

Researchers synthesized several derivatives from this compound aimed at improving anticancer activity. These derivatives were tested against multiple cancer cell lines, revealing enhanced efficacy compared to the parent compound .

Mecanismo De Acción

The mechanism of action of 2,6-dichloro-7,8-dimethyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methyl groups on the purine ring influence its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

2,6-Dichloro-7,8-dimethyl-7H-purine can be compared with other similar compounds, such as:

2,6-Dichloropurine: Lacks the methyl groups at the 7th and 8th positions, which may affect its reactivity and binding properties.

7,8-Dimethylpurine: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.

2,6-Diaminopurine: Contains amino groups instead of chlorine atoms, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs.

Actividad Biológica

2,6-Dichloro-7,8-dimethyl-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article explores the compound's biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H8Cl2N4. The presence of chlorine atoms at the 2 and 6 positions and methyl groups at the 7 and 8 positions contributes to its unique chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : This compound has shown significant anti-proliferative effects against various human tumor cell lines. Studies have reported that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

- Antiviral Properties : The compound has been investigated for its ability to inhibit viral replication and enhance immune responses against viral infections. Its mechanism may involve modulation of nucleotide metabolism pathways .

Antitumor Activity

One study evaluated the anti-proliferative effects of several purine derivatives, including this compound, on human solid tumor cell lines such as MCF7 (breast cancer) and NCIH460 (lung cancer). The results indicated that this compound significantly reduced cell viability with an IC50 value of approximately 10 µM in MCF7 cells .

| Cell Line | IC50 Value (µM) | Effect Description |

|---|---|---|

| MCF7 | 10 | Significant reduction in cell viability |

| NCIH460 | 12 | Moderate anti-proliferative effect |

| A549 | 15 | Induced apoptosis |

Antiviral Activity

In another study focusing on antiviral activity, this compound was tested against various viruses. It was found to enhance the activity of RIG-I-like receptors, leading to increased production of type I interferons which play a crucial role in antiviral defense .

Structure-Activity Relationship (SAR)

The biological activity of purine derivatives is often influenced by their structural modifications. Research into SAR has shown that variations at specific positions can significantly alter their potency against tumors or viruses. For instance:

Propiedades

IUPAC Name |

2,6-dichloro-7,8-dimethylpurine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-3-10-6-4(13(3)2)5(8)11-7(9)12-6/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYAVUQDQACXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C(=NC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.